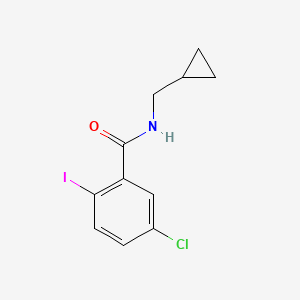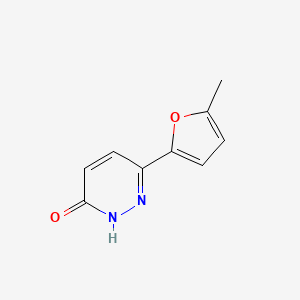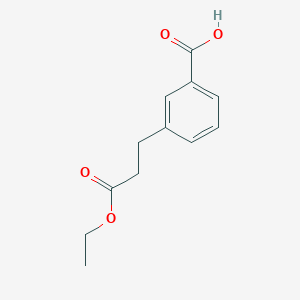
5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Solid-State Structure Analysis
The structural study of glibenclamide, a compound with a somewhat similar structure to the one , revealed its conformation in both solution and solid states without undergoing tautomerization under melting conditions. This kind of analysis is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Sanz et al., 2012).
Molecular Refraction and Polarizability
Research on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate focused on its density and refractive index to study its molar refractivity and polarizability in different solutions. These properties are essential for understanding the drug's interaction with light and its electronic properties, which can be relevant for various scientific applications (Sawale et al., 2016).
Synthesis and Docking Studies
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and their evaluation as antidiabetic agents demonstrate the compound's potential in therapeutic applications. Molecular docking and dynamic simulation studies further provide insights into the compound's interactions with biological targets, contributing to drug design and development (Thakral et al., 2020).
Ring-opening Reactions
The study on donor-acceptor cyclopropanes using iodobenzene dichloride for ring-opening 1,3-dichlorination shows the chemical reactivity and potential synthetic utility of compounds with similar functional groups. Such reactions are fundamental in organic synthesis, leading to the creation of various complex molecules (Garve et al., 2014).
Hydrogel Characterization
The structural analysis of chitosan-glibenclamide hydrogels using theoretical calculations and spectroscopy highlights the importance of molecular interactions in the development of drug delivery systems. Understanding these interactions helps in designing more effective and targeted therapeutic applications (Delgadillo-Armendariz et al., 2014).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the therapeutic potential of indole derivatives .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to interact with muscarinic acetylcholine receptors, particularly the M4 subtype . The interaction is characterized by allosteric modulation, where this compound enhances the binding of acetylcholine to the receptor, thereby potentiating its effects. This allosteric modulation can lead to either positive or negative effects depending on the ligand used to probe receptor activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the viability and function of astrocytes under hypoxic conditions, improving cell viability and reducing oxidative stress . Additionally, this compound can alter the levels of intracellular glucose and ATP, thereby impacting cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype . This modulation involves binding to a site distinct from the acetylcholine binding site, leading to conformational changes that enhance or inhibit receptor activity. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to persist over time, with sustained modulation of receptor activity and cellular metabolism . Long-term studies in vivo have indicated potential cumulative effects on cellular function, particularly in the context of chronic exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance receptor activity and improve cellular function without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. This compound is metabolized primarily through hepatic pathways, involving cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of active metabolites that further modulate receptor activity and cellular function . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for its role in modulating cellular metabolism and stress responses .
Eigenschaften
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVGPLNFIYACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)

![2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate](/img/structure/B1460950.png)



amine](/img/structure/B1460956.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)
amine](/img/structure/B1460961.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)
